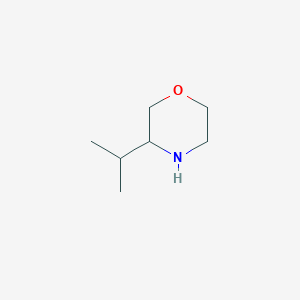

3-异丙基吗啉

描述

3-Isopropylmorpholine is a chemical compound that is part of the morpholine family, which are heterocyclic amine ethers composed of a six-membered ring containing both nitrogen and oxygen atoms. This compound, in particular, features an isopropyl group attached to the morpholine ring, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of morpholine derivatives, including those with isopropyl groups, can be achieved through various synthetic routes. For instance, the synthesis of chiral trans-3,5-bis(hydroxymethyl)morpholines, which are related to 3-isopropylmorpholine, involves the coupling of a serinol derivative with 2,3-O-isopropylideneglycerol triflate . This method could potentially be adapted to include isopropyl groups at the desired positions on the morpholine ring.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their interaction with biological targets. For example, 4-(pyrimidin-4-yl)morpholines are known to be effective pharmacophores for PI3K and PIKKs inhibition due to the morpholine oxygen forming key hydrogen bonding interactions . The presence of an isopropyl group could affect the conformation of the morpholine ring and, consequently, its ability to interact with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. The bioorthogonal removal of 3-isocyanopropyl groups, which are structurally similar to 3-isopropyl groups, has been shown to enable the controlled release of fluorophores and drugs in vivo . This suggests that 3-isopropylmorpholine could potentially be used in similar bioorthogonal reactions for drug delivery applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isopropylmorpholine would be influenced by the isopropyl group attached to the morpholine ring. While specific data on 3-isopropylmorpholine is not provided, related compounds exhibit a range of properties. For example, the pharmacological properties of 2-(p-nitrophenyl)-4-isopropylmorpholine, a cyclic analog of INPEA, show that the morpholine ring can influence drug activity . This suggests that the isopropyl group could also modulate the physical and chemical properties of the compound, affecting its solubility, stability, and reactivity.

科学研究应用

聚合物化学中的光引发作用

3-异丙基吗啉(IPM)已被研究用于丙烯酸酯聚合的光引发作用。研究表明,IPM作为某些化合物三重态的物理猝灭剂,影响了聚合过程中的引发效率。这种特性在光聚合技术的发展中具有重要意义,特别是在涂料和印刷油墨方面(Arsu & Davidson, 1994)。

抗菌活性

硫代吗啉衍生物,包括与3-异丙基吗啉相关的衍生物,已被研究用于其抗菌活性。合成这类衍生物的目的是开发具有降低毒性和更高效性的强效生物活性分子。这些研究对于寻找新的抗菌剂至关重要,特别是面对不断增加的药物耐药性(Kardile & Kalyane, 2010)。

共聚催化剂

3-异丙基吗啉-2,5-二酮(IPMD)已被用作脂肪酶催化的与D,L-乳酸共聚的单体。这个过程产生具有不同性质的均聚物和共聚物,适用于生物医学和制药应用。共聚合过程展示了3-异丙基吗啉衍生物在创造具有定制性能材料方面的多功能性(Feng, Klee, & Höcker, 2004)。

药物传递中的控释

与3-异丙基吗啉密切相关的3-异氰基丙基基团已被研究用于控制药物释放。这项研究在药物传递领域具有重要意义,为更有效和有针对性的治疗提供了潜力。这种化学保护基在响应性药物传递系统的开发中具有价值(Tu et al., 2018)。

安全和危害

3-Isopropylmorpholine is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用机制

Target of Action

This compound is a derivative of morpholine, a heterocyclic organic compound . Morpholine derivatives are known to interact with various biological targets, but the specific targets of 3-Isopropylmorpholine remain to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

3-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612793 | |

| Record name | 3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylmorpholine | |

CAS RN |

927802-40-2 | |

| Record name | 3-(1-Methylethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

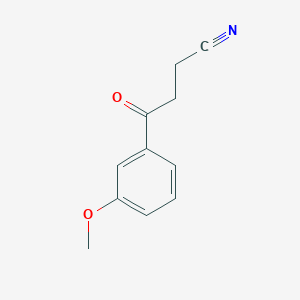

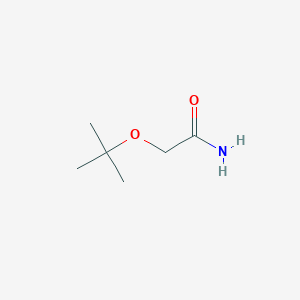

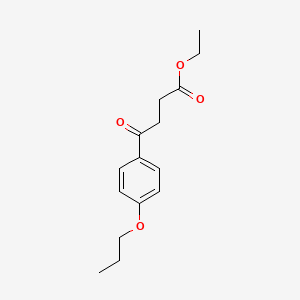

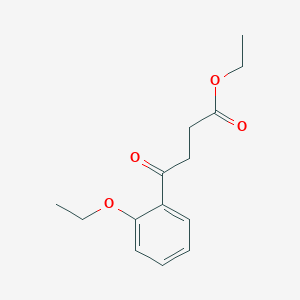

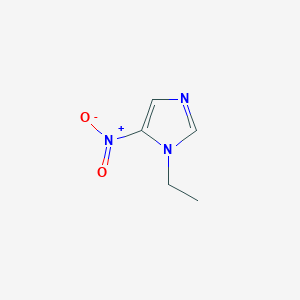

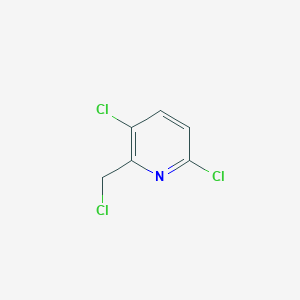

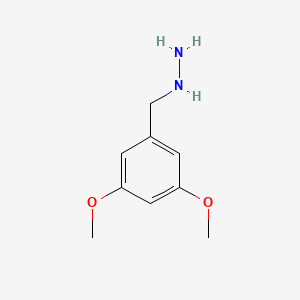

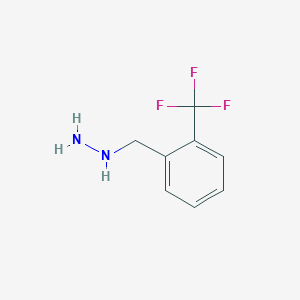

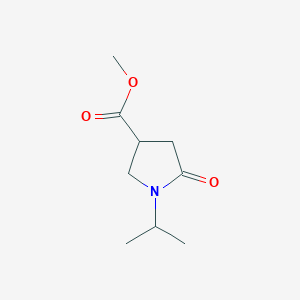

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

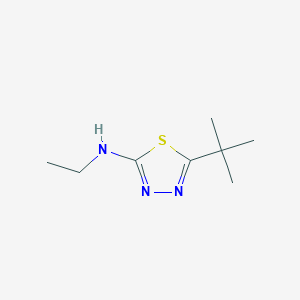

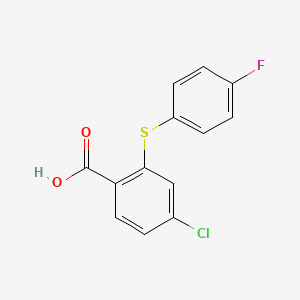

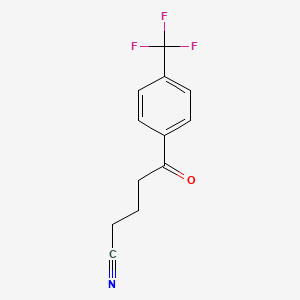

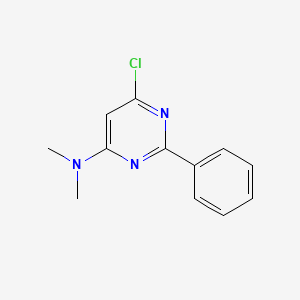

Feasible Synthetic Routes

Q & A

Q1: Can 3-Isopropylmorpholine be used to synthesize optically active aldehydes, and if so, how does the process work?

A1: Yes, 3-Isopropylmorpholine can be utilized to synthesize optically active aldehydes. The research highlights the use of (S)-3-isopropylmorpholine as a chiral auxiliary in the synthesis of optically active aldehydes []. This process involves reacting the (S)-3-isopropylmorpholine with a racemic aldehyde to form a chiral enamine intermediate. This enamine can then be hydrolyzed under specific conditions to yield the desired optically active aldehyde.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。